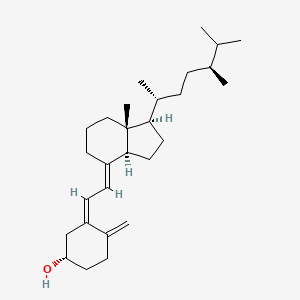
维生素D4
描述
Vitamin D4, also known as 22-dihydroergocalciferol, is a lesser-known member of the vitamin D family. It is a fat-soluble secosteroid that plays a crucial role in calcium homeostasis and bone metabolism. Unlike its more famous counterparts, vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol), vitamin D4 is found in certain mushrooms and is produced from ergosta-5,7-dienol (22,23-dihydroergosterol) instead of ergosterol .
科学研究应用
维生素 D4 在各个领域都具有多种科学研究应用:
化学:
- 用作模型化合物,研究甾醇的光化学反应。
- 研究其在合成新型甾醇化合物中的潜在用途。
生物学:
- 研究其在钙稳态和骨骼代谢中的作用。
- 探索其对细胞增殖、分化和凋亡的影响。
医学:
- 在治疗维生素 D 缺乏症和相关疾病中的潜在治疗应用。
- 研究其在免疫调节和抗炎作用中的作用。
工业:
- 用于强化食品和膳食补充剂,以增强营养价值。
- 探索其在化妆品配方中用于皮肤健康的潜在用途 .
作用机制
维生素 D4 通过维生素 D 受体 (VDR) 发挥作用,VDR 是一种调节基因表达的核受体。进入细胞后,维生素 D4 被羟化成其活性形式 1,25-二羟基维生素 D4。这种活性形式与 VDR 结合,形成一个与特定 DNA 序列相互作用的复合物,以调节靶基因的转录。 这些基因参与钙和磷酸盐稳态、骨骼重塑和免疫功能 .
类似化合物:
维生素 D2(麦角钙化醇): 存在于植物和真菌中,由麦角甾醇产生。
维生素 D3(胆钙化醇): 存在于动物来源中,由 7-脱氢胆固醇产生。
维生素 D5(谷固醇): 由 7-脱氢谷固醇合成,存在于某些植物中。
比较:
来源: 维生素 D4 独特的特点是源自麦角甾-5,7-二烯醇,而维生素 D2 和维生素 D3 分别源自麦角甾醇和 7-脱氢胆固醇。
生物活性: 维生素 D4 与维生素 D2 和维生素 D3 具有相似的生物活性,包括调节钙和磷酸盐稳态。由于其独特的结构,其代谢途径和特定作用可能略有不同。
工业用途:
总之,维生素 D4 是一种令人着迷的化合物,具有独特的特性和在各个领域的潜在应用。其合成、化学反应和生物活性使其成为科学研究和工业应用的宝贵研究对象。
生化分析
Biochemical Properties
Vitamin D4 is involved in several biochemical reactions, primarily related to calcium and phosphate homeostasis. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key enzymes that vitamin D4 interacts with is 25-hydroxylase, which converts it into 25-hydroxyvitamin D4 in the liver. This metabolite is then further hydroxylated by 1-alpha-hydroxylase in the kidneys to form the active form, 1,25-dihydroxyvitamin D4. This active form binds to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of genes involved in calcium and phosphate absorption in the intestines .
Cellular Effects
Vitamin D4 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances the absorption of calcium and phosphate in the intestines, which is crucial for bone health. Additionally, vitamin D4 modulates the immune system by regulating the activity of immune cells such as T cells and macrophages. It also affects the expression of genes involved in cell proliferation, differentiation, and apoptosis, thereby playing a role in cancer prevention and treatment .
Molecular Mechanism
The molecular mechanism of vitamin D4 involves its conversion to the active form, 1,25-dihydroxyvitamin D4, which then binds to the vitamin D receptor (VDR) This binding induces a conformational change in the VDR, allowing it to interact with the retinoid X receptor (RXR)This binding regulates the transcription of genes involved in calcium and phosphate homeostasis, immune response, and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of vitamin D4 can vary over time. Studies have shown that vitamin D4 is relatively stable under physiological conditions, but it can degrade when exposed to light and heat. Long-term studies in vitro and in vivo have demonstrated that vitamin D4 maintains its biological activity over extended periods, although its potency may decrease with prolonged storage. Additionally, the long-term effects of vitamin D4 on cellular function include sustained regulation of calcium and phosphate levels, as well as modulation of immune responses .
Dosage Effects in Animal Models
The effects of vitamin D4 vary with different dosages in animal models. Low doses of vitamin D4 have been shown to improve bone mineral density and enhance immune function. High doses can lead to hypercalcemia, characterized by elevated calcium levels in the blood, which can cause adverse effects such as kidney stones and cardiovascular issues. Studies have also indicated that there is a threshold effect, where the benefits of vitamin D4 plateau beyond a certain dosage, and further increases in dosage do not result in additional benefits .
Metabolic Pathways
Vitamin D4 undergoes a series of metabolic transformations to exert its biological effects. It is first hydroxylated in the liver by 25-hydroxylase to form 25-hydroxyvitamin D4. This metabolite is then transported to the kidneys, where it is further hydroxylated by 1-alpha-hydroxylase to form the active form, 1,25-dihydroxyvitamin D4. This active form binds to the vitamin D receptor (VDR) and regulates the expression of genes involved in calcium and phosphate homeostasis. Additionally, vitamin D4 interacts with various cofactors and enzymes involved in its metabolism, including cytochrome P450 enzymes .
Transport and Distribution
Vitamin D4 is transported in the bloodstream bound to the vitamin D binding protein (DBP). This complex facilitates the transport of vitamin D4 to various tissues, where it can exert its biological effects. The distribution of vitamin D4 within cells and tissues is influenced by its binding to DBP, as well as its interaction with specific transporters and binding proteins. Once inside the cells, vitamin D4 can be stored in lipid droplets or transported to the nucleus, where it binds to the vitamin D receptor (VDR) to regulate gene expression .
Subcellular Localization
Vitamin D4 is primarily localized in the nucleus, where it binds to the vitamin D receptor (VDR) to regulate gene expression. It can also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria. The subcellular localization of vitamin D4 is influenced by various factors, including its binding to transport proteins and post-translational modifications. These modifications can direct vitamin D4 to specific compartments or organelles, where it can exert its biological effects .
准备方法
合成路线和反应条件: 维生素 D4 的合成涉及麦角甾-5,7-二烯醇在紫外线 (UV) 光照射下的光化学转化。 该过程类似于其他维生素 D 化合物的合成,其中紫外线辐射引起甾醇结构中 B 环的开环,导致形成维生素 D 化合物特有的甾醇结构 .
工业生产方法: 维生素 D4 的工业生产不如维生素 D2 和维生素 D3 广泛。该过程涉及培养富含麦角甾-5,7-二烯醇的蘑菇,并将它们暴露于紫外线下,以诱导转化为维生素 D4。 然后收获蘑菇,提取和纯化维生素 D4,用于补充剂和强化食品 .
化学反应分析
反应类型: 维生素 D4 经历多种类型的化学反应,包括羟化、氧化和异构化。这些反应对其在体内的活化和代谢至关重要。
常见试剂和条件:
羟化: 该反应发生在肝脏和肾脏中,在那里维生素 D4 被羟化形成其活性代谢产物。常见试剂包括细胞色素 P450 酶。
氧化: 维生素 D4 可以被氧化形成各种代谢产物,这些代谢产物对其生物活性至关重要。该反应通常需要分子氧和特定的氧化酶。
主要形成产物: 这些反应形成的主要产物包括 25-羟基维生素 D4 和 1,25-二羟基维生素 D4,它们是维生素 D4 的生物活性形式 .
相似化合物的比较
Vitamin D2 (ergocalciferol): Found in plants and fungi, produced from ergosterol.
Vitamin D3 (cholecalciferol): Found in animal sources, produced from 7-dehydrocholesterol.
Vitamin D5 (sitocalciferol): Synthesized from 7-dehydrositosterol, found in some plants.
Comparison:
Source: Vitamin D4 is unique in being derived from ergosta-5,7-dienol, whereas vitamin D2 and vitamin D3 are derived from ergosterol and 7-dehydrocholesterol, respectively.
Biological Activity: Vitamin D4 has similar biological activities to vitamin D2 and vitamin D3, including regulation of calcium and phosphate homeostasis. its metabolic pathways and specific effects may differ slightly due to its unique structure.
Industrial Use:
属性
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h12-13,19-20,22,25-27,29H,4,7-11,14-18H2,1-3,5-6H3/b23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPPFEXMRDPFBK-JPWDPSJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026994 | |
| Record name | Vitamin D4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511-28-4 | |
| Record name | Vitamin D4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vitamin D4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vitamin D4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-secoergosta-5(Z),7(E),10(19)-trien-3β-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VITAMIN D4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN41X73N6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


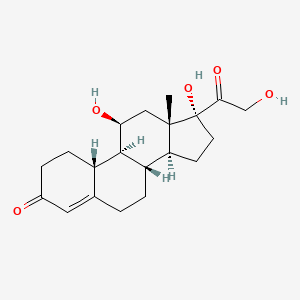
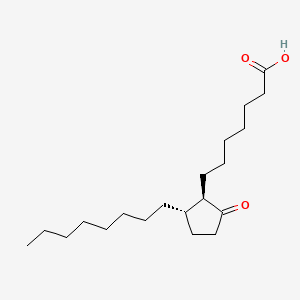

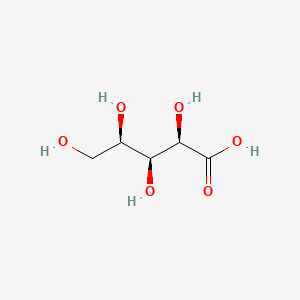
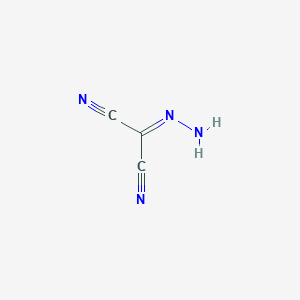
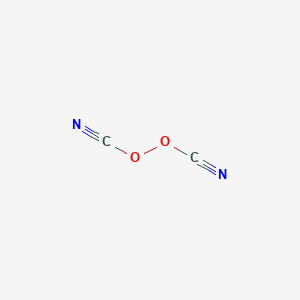
![[(Z)-[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate](/img/structure/B1234661.png)
![(1S,9S,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1234662.png)
![N-[(E)-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]methylideneamino]thiophene-2-carboxamide](/img/structure/B1234663.png)
![(4-benzamidophenyl) 7-[(1S,2R,3R)-3-hydroxy-2-[(2S)-2-hydroxy-2-methylheptyl]sulfanyl-5-oxocyclopentyl]heptanoate](/img/structure/B1234664.png)
![[4-[Bis(4-morpholinyl)phosphoryl]-1-methyl-2-pyrrolyl]-bis(4-morpholinyl)-sulfanylidenephosphorane](/img/structure/B1234667.png)



